Mequindox

Descripción general

Descripción

Mequindox (MEQ) is a synthetic antimicrobial agent of the quinoxaline-1,4-dioxide group, used primarily in veterinary medicine as an antibacterial and feed additive. Its application is significant in controlling bacterial enteritis in various food-producing animals, although concerns have been raised regarding its potential residues in food animal-derived products and its safety profile (Lingli Huang et al., 2015).

Synthesis Analysis

Research specifically detailing the synthesis process of Mequindox is not directly available from the provided papers. Typically, the synthesis of quinoxaline derivatives involves the condensation of 1,2-diamines with 1,4-diketones or their equivalents under various conditions. The synthesis process's intricacies, including catalysts, temperature, and solvents, play a significant role in the yield and purity of Mequindox.

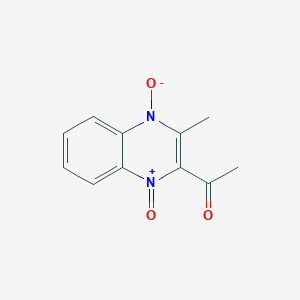

Molecular Structure Analysis

The molecular structure and vibrational spectra of Mequindox and its derivatives have been studied through density functional theory (DFT) calculations, revealing insights into its geometric structure, bond dissociation enthalpy, and heat of formation. These studies provide a theoretical basis for understanding the chemical behavior and stability of Mequindox and its metabolites (Jiaheng Zhang et al., 2011).

Chemical Reactions and Properties

Mequindox undergoes various metabolic reactions, including N→O group reduction, carbonyl reduction, and methyl mono-hydroxylation. These metabolic pathways have been identified through studies involving different species, such as rats, chickens, and pigs, indicating interspecies variations in Mequindox metabolism. The identification of metabolites and understanding of metabolic pathways are crucial for assessing the safety and environmental impact of Mequindox (Zhaoying Liu et al., 2010).

Physical Properties Analysis

The analysis of Mequindox's physical properties, such as solubility, stability, and dissolution rate, is essential for its formulation and application in veterinary medicine. While the reviewed studies do not directly address these properties, the determination of Mequindox and its metabolites in various matrices (e.g., tissue, plasma) using advanced analytical techniques implies considerations related to its physical behavior (Y. You et al., 2016).

Chemical Properties Analysis

The chemical properties of Mequindox, including its reactivity, stability under different environmental conditions, and interactions with biological molecules, are inferred through studies on its metabolism and the detection of its residues in animal tissues. The metabolism studies provide insight into the reactive groups and potential transformation products of Mequindox in biological systems (Lingli Huang et al., 2015).

Aplicaciones Científicas De Investigación

1. Application in Sea Cucumber Farming

- Summary of Application : Mequindox (MEQ) has been widely used as a feed additive and antibacterial medicine in the sea cucumber farming industry . The metabolism behavior of MEQ in sea cucumber in vivo was investigated using LC-HRMS .

- Methods of Application : In this study, nine metabolites were detected and identified as well as the precursor in sea cucumber tissues . The metabolic pathways of MEQ in sea cucumber mainly include hydrogenation reduction, deoxidation, carboxylation, deacetylation, and combinations thereof .

- Results : The most predominant metabolites of MEQ in sea cucumber are 2-iso-BDMEQ and 2-iso-1-DMEQ, with deoxidation and carbonyl reduction as major metabolic pathways .

2. Genotoxicity and Carcinogenicity in Mice

- Summary of Application : Mequindox (MEQ) was found to induce genotoxicity and carcinogenicity in mice .

- Methods of Application : Four groups of Kun-Ming (KM) mice were fed with diets containing MEQ (0, 25, 55, and 110 mg/kg) for one and a half years .

- Results : MEQ significantly increased the frequency of micronucleated normochromatic erythrocytes in bone marrow cells of mice . Furthermore, MEQ increased the incidence of tumors, including mammary fibroadenoma, breast cancer, corticosuprarenaloma, haemangiomas, hepatocarcinoma, and pulmonary adenoma .

3. Reproductive Toxicity in Rats

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-11(8(2)14)13(16)10-6-4-3-5-9(10)12(7)15/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJMCPPBTUATEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328049 | |

| Record name | 2-Acetyl-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mequindox | |

CAS RN |

13297-17-1 | |

| Record name | Mequindox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13297-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

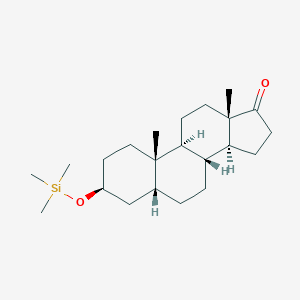

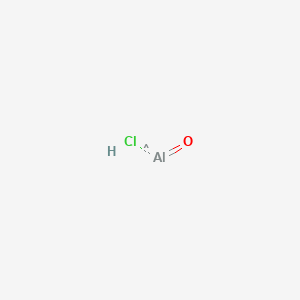

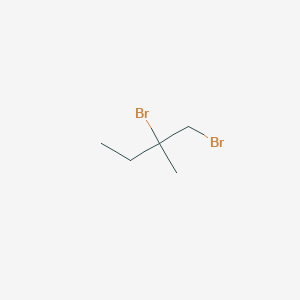

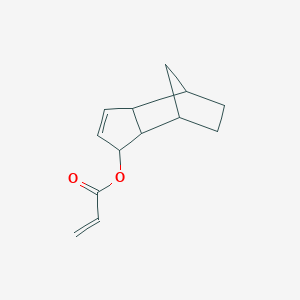

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

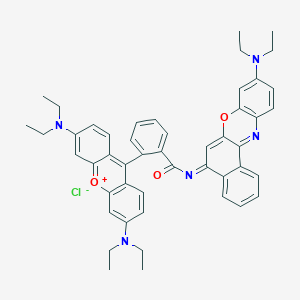

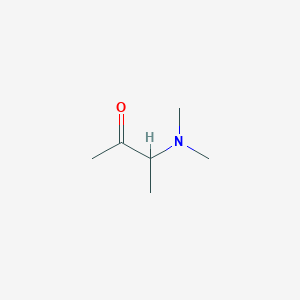

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.